molecular formula C23H24N6OS B2952283 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852142-07-5

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2952283
CAS No.: 852142-07-5
M. Wt: 432.55
InChI Key: VBBIMLSBEZXBEF-UHFFFAOYSA-N
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Description

2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring three key structural motifs:

  • Indole moiety: A bicyclic aromatic system known for its role in bioactive molecules, including neurotransmitters and anticancer agents.
  • 1,2,4-Triazole ring: A nitrogen-rich heterocycle with a methyl substituent at position 4, enhancing metabolic stability and modulating electronic properties.
  • Phenylpiperazine-ethanone scaffold: A lipophilic group linked via a thioether bridge, contributing to receptor binding and pharmacokinetic properties .

This compound’s design integrates pharmacophores associated with anticancer, antimicrobial, and central nervous system (CNS) activity, as seen in structurally related derivatives .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS/c1-27-22(19-15-24-20-10-6-5-9-18(19)20)25-26-23(27)31-16-21(30)29-13-11-28(12-14-29)17-7-3-2-4-8-17/h2-10,15,24H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBIMLSBEZXBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a hybrid molecule that combines the pharmacological properties of indole and triazole structures. This article reviews its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O2SC_{19}H_{23}N_5O_2S, with a molecular weight of 385.5 g/mol. The structural features include:

  • Indole moiety : Known for its diverse biological activities.
  • Triazole ring : Recognized for antifungal, antibacterial, and anticancer properties.
  • Piperazine group : Often associated with central nervous system activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit various fungal pathogens such as Candida albicans and Aspergillus fumigatus . The incorporation of the indole structure may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets.

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Triazole AC. albicans0.0156 μg/mL
Triazole BA. fumigatus0.125 μg/mL
Triazole CE. coli0.5 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, one study reported an IC50 value of 18.1 ± 2.4 µM against MCF-7 cells, indicating moderate activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-718.1 ± 2.4
HCT-11646.9 ± 4.7

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by interfering with DNA synthesis . The indole and triazole components may synergistically enhance these effects by targeting multiple cellular pathways.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antifungal Efficacy : A study synthesized various triazole derivatives and tested them against clinical isolates of Candida. The results indicated that compounds with an indole substituent showed enhanced antifungal activity compared to their non-indole counterparts .
  • Anticancer Screening : Another investigation focused on a series of indole-triazole hybrids, revealing that specific substitutions on the triazole ring significantly improved cytotoxicity against breast cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Activity Profiles

Compound Name Key Substituents/Modifications Biological Activity (IC50/EC50) Reference
Target Compound 4-Methyl-1,2,4-triazole, phenylpiperazine, indole Not reported
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21) 4-Fluorophenyl, methoxyphenylaminoethyl Glioblastoma cell viability: 19.6%
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-Nitroindole, 4-nitrophenylthio Antimalarial pIC50: 8.21
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone (5j) 4-Chlorophenyl, fluoroquinazolinyl-piperidine Antibacterial: Moderate
2-((5-(4-(6-Fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone (5u) 6-Fluorobenzimidazole, methyl-triazole Anticandidal: Significant

Key Observations:

  • Substituent Effects :

    • Fluorine : Para-fluorine in compound 21 () enhances anticancer activity by reducing metabolic degradation .
    • Nitro Groups : Nitro-substituted indole and phenylthio groups () improve antimalarial potency, surpassing chloroquine .
    • Benzimidazole/Triazole Hybrids : Fluorobenzimidazole derivatives () show strong antifungal activity due to enhanced membrane penetration .
  • The 4-methyl-1,2,4-triazole may confer metabolic stability compared to unsubstituted triazoles .

Structure-Activity Relationship (SAR) Insights

  • Triazole Substitution :
    • 4-Methyl Group : Improves metabolic stability compared to 4-ethyl or 4-allyl derivatives (e.g., compound 5t in ) .
    • Thioether Linkage : Critical for maintaining planar geometry and π-π stacking with biological targets .
  • Indole Modifications :
    • 5-Substituents : Nitro or bromo groups () enhance antimalarial activity but may reduce solubility .
    • 1H-Indole vs. 1-Methylindole : Free NH in indole (target compound) may facilitate hydrogen bonding in receptor binding .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions. A common approach is:

  • Step 1 : Condensation of 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid derivatives under reflux in glacial acetic acid (4–6 hours) to form the thioether linkage .
  • Step 2 : Coupling the intermediate with 4-phenylpiperazine via nucleophilic acyl substitution, using DMF as a solvent and catalytic triethylamine at 60–80°C for 12–24 hours .
  • Optimization : Reaction yields improve with stoichiometric control (1:1.2 molar ratio of triazole-thiol to chloroacetic acid) and purification via recrystallization from ethanol or acetone .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • IR Spectroscopy : Key markers include C=S (1,2,4-triazole) at 680–720 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .
  • NMR :
  • ¹H NMR : Aromatic protons from indole (δ 7.0–7.8 ppm), methyl groups (δ 2.5–3.0 ppm), and piperazine protons (δ 3.1–3.5 ppm).
  • ¹³C NMR : Carbonyl signals at δ 170–175 ppm confirm the ethanone moiety .
    • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for electronic properties?

  • Methodology :

Perform time-dependent DFT calculations to predict UV-Vis absorption bands and compare with experimental spectra (e.g., in ethanol or DMSO) .

Use cyclic voltammetry to validate redox potentials of the indole and triazole moieties.

Cross-check dipole moment estimates via solvatochromic shifts in fluorescence spectra .

  • Troubleshooting : Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Include explicit solvent models in DFT and test multiple tautomers .

Q. What strategies improve crystallization success for X-ray diffraction studies?

  • Crystallization Techniques :
  • Use mixed solvents (e.g., DCM:hexane or THF:water) for slow evaporation.
  • Optimize temperature gradients (4°C to room temperature over 7 days) .
    • Refinement : Employ SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in flexible piperazine/indole groups. Use restraints for thermal parameters of methyl and sulfur atoms .

Q. How should SAR studies address conflicting bioactivity from triazole/piperazine modifications?

  • Systematic Modifications :
  • Replace the 4-methyl group on the triazole with bulkier substituents (e.g., 4-phenyl) to assess steric effects on binding .
  • Modify the piperazine phenyl ring with electron-withdrawing groups (e.g., -NO₂) to evaluate electronic impacts .
    • Validation :
  • Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., serotonin receptors) to correlate structural changes with binding affinity .
  • Use in vitro assays (e.g., enzyme inhibition) to confirm computational predictions .

Methodological Considerations

  • Data Contradictions : If NMR and HPLC purity data conflict (e.g., unexpected peaks), re-examine synthesis intermediates for byproducts like oxidized thiols or unreacted piperazine .
  • Stability Testing : Monitor compound degradation in DMSO stock solutions over 72 hours using LC-MS to avoid false bioactivity results .

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